molecular formula C21H19F3N2O2S B11694677 (5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11694677
M. Wt: 420.4 g/mol
InChI Key: BTZDADJQZACJOS-VCHYOVAHSA-N
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Description

(5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. The initial step often includes the formation of the thiazolidine ring through a cyclization reaction. This is followed by the introduction of the benzylidene group via a condensation reaction with an appropriate aldehyde. The final step involves the attachment of the trifluoromethylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Substituted thiazolidinediones.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, it is studied for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or as a ligand for receptor studies.

Industry: In the industrial sector, it can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The benzylidene and trifluoromethylphenyl groups can enhance binding affinity and specificity, leading to selective biological effects. The compound may also influence cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness: (5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione stands out due to its unique trifluoromethylphenyl group, which can enhance its chemical stability and biological activity compared to other thiazolidinediones.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19F3N2O2S

Molecular Weight

420.4 g/mol

IUPAC Name

(5E)-5-[(4-propan-2-ylphenyl)methylidene]-3-[[3-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H19F3N2O2S/c1-13(2)15-8-6-14(7-9-15)10-18-19(27)26(20(28)29-18)12-25-17-5-3-4-16(11-17)21(22,23)24/h3-11,13,25H,12H2,1-2H3/b18-10+

InChI Key

BTZDADJQZACJOS-VCHYOVAHSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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